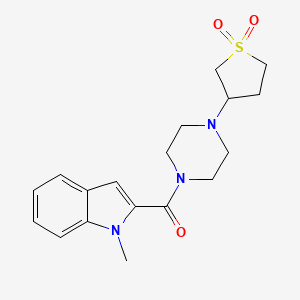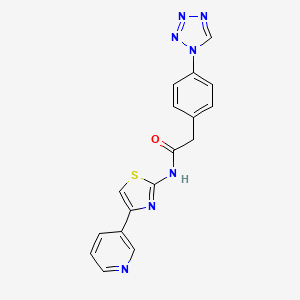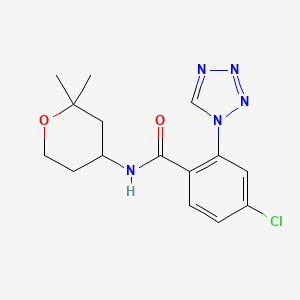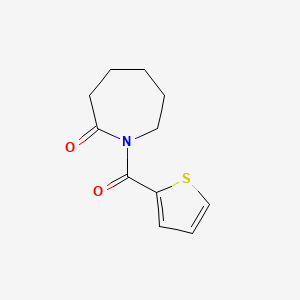
(8-Chloro-4-hydroxyquinolin-3-yl)(2-phenylmorpholin-4-yl)methanone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(8-Chloro-4-hydroxyquinolin-3-yl)(2-phenylmorpholin-4-yl)methanone: is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a quinoline core substituted with a chloro and hydroxy group, and a morpholine ring attached to a phenyl group, making it a versatile molecule for research and industrial purposes.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (8-Chloro-4-hydroxyquinolin-3-yl)(2-phenylmorpholin-4-yl)methanone typically involves multi-step organic reactions. One common method includes:
Formation of the Quinoline Core: Starting with an appropriate aniline derivative, the quinoline core is synthesized through a Skraup synthesis, involving glycerol, sulfuric acid, and an oxidizing agent like nitrobenzene.
Chlorination and Hydroxylation: The quinoline core is then chlorinated using reagents like thionyl chloride, followed by hydroxylation using a base such as sodium hydroxide.
Morpholine Ring Formation: The morpholine ring is synthesized separately through the reaction of diethylene glycol with ammonia.
Coupling Reaction: Finally, the quinoline derivative and the morpholine derivative are coupled using a coupling agent like dicyclohexylcarbodiimide (DCC) to form the final compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification systems to ensure high yield and purity.
化学反应分析
Types of Reactions
(8-Chloro-4-hydroxyquinolin-3-yl)(2-phenylmorpholin-4-yl)methanone: undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a ketone using oxidizing agents like potassium permanganate.
Reduction: The chloro group can be reduced to a hydrogen atom using reducing agents like lithium aluminum hydride.
Substitution: The chloro group can be substituted with other nucleophiles like amines or thiols under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base like sodium hydride.
Major Products
Oxidation: Formation of a quinoline ketone derivative.
Reduction: Formation of a hydroxyquinoline derivative.
Substitution: Formation of various substituted quinoline derivatives depending on the nucleophile used.
科学研究应用
(8-Chloro-4-hydroxyquinolin-3-yl)(2-phenylmorpholin-4-yl)methanone: has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, including antimicrobial and anticancer properties.
Industry: Utilized in the development of new materials and chemical processes.
作用机制
The exact mechanism of action of (8-Chloro-4-hydroxyquinolin-3-yl)(2-phenylmorpholin-4-yl)methanone depends on its application. In biological systems, it may interact with specific enzymes or receptors, modulating their activity. The chloro and hydroxy groups can form hydrogen bonds or participate in electrostatic interactions with target molecules, influencing their function.
相似化合物的比较
(8-Chloro-4-hydroxyquinolin-3-yl)(2-phenylmorpholin-4-yl)methanone: can be compared with other quinoline and morpholine derivatives:
Quinoline Derivatives: Compounds like chloroquine and quinine, which are known for their antimalarial properties.
Morpholine Derivatives: Compounds like fenpropimorph, used as fungicides.
The uniqueness of This compound lies in its combined structural features, offering a broader range of applications and interactions compared to its individual components.
属性
分子式 |
C20H17ClN2O3 |
|---|---|
分子量 |
368.8 g/mol |
IUPAC 名称 |
8-chloro-3-(2-phenylmorpholine-4-carbonyl)-1H-quinolin-4-one |
InChI |
InChI=1S/C20H17ClN2O3/c21-16-8-4-7-14-18(16)22-11-15(19(14)24)20(25)23-9-10-26-17(12-23)13-5-2-1-3-6-13/h1-8,11,17H,9-10,12H2,(H,22,24) |
InChI 键 |
OWUUORYSIRBCOU-UHFFFAOYSA-N |
规范 SMILES |
C1COC(CN1C(=O)C2=CNC3=C(C2=O)C=CC=C3Cl)C4=CC=CC=C4 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![8-fluoro-4-hydroxy-N-(5-(1-methyl-1H-benzo[d]imidazol-2-yl)pentyl)quinoline-3-carboxamide](/img/structure/B12161231.png)
![2-(4-carbamoylpiperidin-1-yl)-N-(3-chloro-4-fluorophenyl)-4,7-dioxo-1,2,3,4a,5,6,8,8a-octahydropyrido[2,3-d]pyrimidine-5-carboxamide](/img/structure/B12161236.png)
![3-[2-(3,4-Dimethoxyphenyl)ethyl]-1-(2-methoxyphenyl)-7,8-dimethyl-2,4-dihydropyrimido[1,2-a][1,3,5]triazin-6-one](/img/structure/B12161251.png)
![N-[1-(1,1-dioxidotetrahydrothiophen-3-yl)-3-methyl-1H-pyrazol-5-yl]-3-(1,3-dioxo-2-azaspiro[4.4]non-2-yl)propanamide](/img/structure/B12161252.png)


![4-({[4-(4-bromophenyl)-3,4,6,7-tetrahydro-5H-imidazo[4,5-c]pyridin-5-yl]carbonyl}amino)benzoic acid](/img/structure/B12161256.png)
![1-[3-(dimethylamino)propyl]-3-hydroxy-5-(3-methoxy-4-propoxyphenyl)-4-(phenylcarbonyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B12161261.png)
![N'-[(Z)-(3-chlorophenyl)methylidene]-2-{[3-(4-methylphenyl)-4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl]sulfanyl}acetohydrazide](/img/structure/B12161263.png)


![1-[3-(Diethylamino)propyl]-3-hydroxy-4-[(5-methyl(2-furyl))carbonyl]-5-(4-meth ylphenyl)-3-pyrrolin-2-one](/img/structure/B12161300.png)

![6-fluoro-2-methyl-3-{2-oxo-2-[4-(pyridin-2-yl)piperazin-1-yl]ethyl}quinazolin-4(3H)-one](/img/structure/B12161305.png)
